molecular formula C13H12N4O2 B6461164 7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1632124-65-2

7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B6461164
M. Wt: 256.26 g/mol
InChI Key: ZJGUZXWGDRGFOG-UHFFFAOYSA-N
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Description

“7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8-one . It is a nitrogenous heterocyclic compound, which is a class of compounds that have shown versatile biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . A known scheme of synthesis starts from 2,3-dichloropyrazine and consists of cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro [1,2,4]triazolo [4,3-a]pyrazine and its consequent alkylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives include cyclization, hydrolysis, and alkylation . The reaction sequence starts from known oxalic acid monoamide esters, which are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF .

Future Directions

The future directions for “7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” and similar compounds could involve further exploration of their diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . This could lead to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

7-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-9-14-15-12-13(18)17(8-7-16(9)12)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGUZXWGDRGFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

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